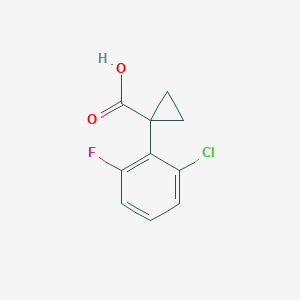
5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a brominated and fluorinated isoquinoline moiety attached to a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde under acidic conditions.
Bromination and Fluorination: The isoquinoline core is then subjected to bromination and fluorination using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.
Dioxane Ring Formation: The final step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting the brominated and fluorinated isoquinoline with ethyl acetoacetate under basic conditions, followed by cyclization using an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially replacing them with hydrogen.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development
Medicine
Due to its structural complexity, the compound may exhibit interesting pharmacokinetic and pharmacodynamic properties, making it a potential lead compound for the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms could enhance its binding affinity and specificity through halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(6-Chloro-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar structure but with a chlorine atom instead of bromine.
5-(6-Bromo-8-methylisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of bromine and fluorine atoms in the isoquinoline core of 5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione distinguishes it from other similar compounds. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
2174000-34-9 |
|---|---|
Fórmula molecular |
C17H15BrFNO4 |
Peso molecular |
396.2 |
Pureza |
85 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



